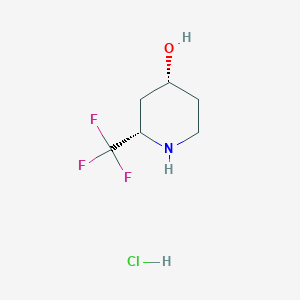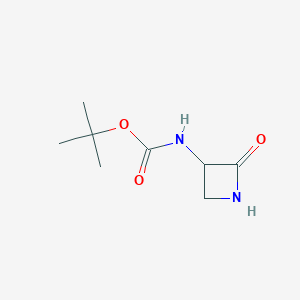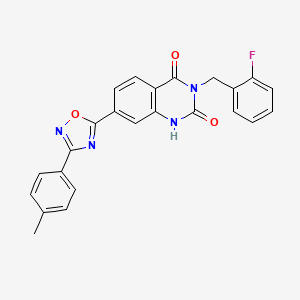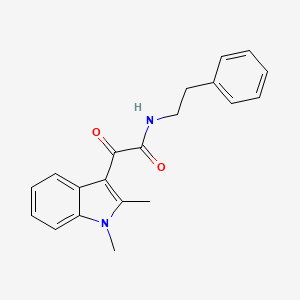
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound has a close relation to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride, which is used in proteomics research .
Applications De Recherche Scientifique
Synthesis and Biological Activity : Indole derivatives, including compounds like 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, are significant in the synthesis of biologically active compounds. For example, Avdeenko, Konovalova, and Yakymenko (2020) synthesized new derivatives of 2,3-dimethylindole, demonstrating their potential biological activities, including as a para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor (Avdeenko, Konovalova, & Yakymenko, 2020).
Chemical Reactions and Derivatives : Research on organophosphorus compounds by Pedersen and Lawesson (1974) involves reactions with 3-oxo-amides and 3-oxo-nitriles to produce derivatives of 2,3-dihydro-2(4-methoxyphenyl)-4H-1,3,2-oxazaphosphorine-4-t, indicating the versatility of indole derivatives in chemical synthesis (Pedersen & Lawesson, 1974).
Potential in Drug Development : The synthesis of 1,3-dihydro-3,3-dimethyl-2H-indol-2-one derivatives by Lee et al. (1995) highlights the potential of such compounds in developing nonsteroidal cardiotonics, indicating their importance in drug discovery (Lee et al., 1995).
Progesterone Receptor Modulators : Fensome et al. (2008) explored the use of 3,3-dialkyl-5-aryloxindole series, including compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide, as progesterone receptor modulators for female healthcare applications (Fensome et al., 2008).
Photophysical and Electrochemical Properties : Wu et al. (2009) studied carboxylated cyanine dyes based on indole derivatives for dye-sensitized solar cells, demonstrating the application of these compounds in improving photoelectric conversion efficiency (Wu et al., 2009).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to indole derivatives, as broad-spectrum antifungal agents, highlighting their therapeutic potential (Bardiot et al., 2015).
Fluorescent Probes for Cell Imaging : Niu et al. (2016) developed a pH fluorescent probe based on indocyanine for imaging living cells, indicating the use of indole derivatives in biochemical imaging and diagnostics (Niu et al., 2016).
Orientations Futures
The future directions for research on “2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenethylacetamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be areas of interest .
Propriétés
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14-18(16-10-6-7-11-17(16)22(14)2)19(23)20(24)21-13-12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLISTWVIUUYTRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)
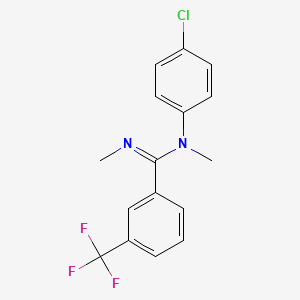
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride](/img/structure/B2355533.png)
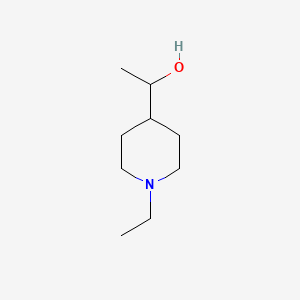
![Diethyl 5-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2355535.png)
